molecular formula C21H42O2 B3428478 Isopropyl isostearate CAS No. 68171-33-5

Isopropyl isostearate

Cat. No.: B3428478
CAS No.: 68171-33-5
M. Wt: 326.6 g/mol
InChI Key: NEOZOXKVMDBOSG-UHFFFAOYSA-N
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Description

Isopropyl isostearate is an ester formed from the reaction between isopropyl alcohol and isostearic acid. It is a clear, odorless liquid commonly used in personal care products due to its excellent emollient properties. This compound is particularly effective in moisturizing and conditioning the skin, making it a popular ingredient in lotions, creams, and other cosmetic formulations .

Biochemical Analysis

Biochemical Properties

Isopropyl Isostearate is a branched-chain fatty acid ester. The branched-chain nature of isostearates significantly changes the physicochemical properties such as the phase transfer temperature of lipids . It interacts with various biomolecules, including enzymes and proteins, to exert its effects.

Cellular Effects

The effects of this compound on cells are largely due to its interactions with cellular lipids. As a branched-chain fatty acid, it can disrupt the orientation of membrane lipids, similar to the effects of unsaturated fatty acids .

Molecular Mechanism

The molecular mechanism of action of this compound is largely due to its ability to interact with and disrupt cellular lipids. This can lead to changes in membrane fluidity and permeability, potentially affecting various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl isostearate is typically synthesized through the esterification of isostearic acid with isopropyl alcohol. This reaction involves combining the acid and alcohol in the presence of a catalyst, usually an acid catalyst like sulfuric acid, under controlled temperature conditions. The reaction produces this compound and water as by-products .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Isopropyl isostearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isopropyl alcohol and isostearic acid. Transesterification involves exchanging the ester group with another alcohol, producing a different ester and alcohol .

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

Major Products Formed

Scientific Research Applications

Isopropyl isostearate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a solvent and emollient in formulations. In biology, it is studied for its effects on skin hydration and barrier function. In medicine, it is explored for its potential use in topical drug delivery systems due to its skin-penetrating properties. Industrially, it is used in the production of cosmetics, personal care products, and lubricants .

Mechanism of Action

Isopropyl isostearate acts primarily as an emollient, forming a protective layer on the skin’s surface that helps retain moisture and improve skin texture. It also enhances the spreadability and absorption of formulations, making them easier to apply and more effective. The compound’s molecular structure allows it to interact with the lipid bilayers of the skin, improving hydration and barrier function .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl stearate
  • Isopropyl palmitate
  • Isopropyl myristate
  • Isopropyl lanolate

Uniqueness

Compared to similar compounds, isopropyl isostearate is unique due to its branched-chain structure, which provides superior emollient properties and better skin compatibility. It is also more effective in enhancing the spreadability and absorption of formulations, making it a preferred choice in high-performance cosmetic products .

Properties

IUPAC Name

propan-2-yl 16-methylheptadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-21(22)23-20(3)4/h19-20H,5-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOZOXKVMDBOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015768
Record name Isopropyl 16-methylheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31478-84-9, 68171-33-5
Record name 1-Methylethyl 16-methylheptadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31478-84-9
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Record name Isopropyl 16-methylheptadecanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl isostearate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanoic acid, 1-methylethyl ester
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Record name Isopropyl 16-methylheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl isodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.730
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Record name Isopropyl 16-methylheptadecanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL ISOSTEARATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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